Cas no 117415-48-2 (1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-)
![1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)- structure](https://de.kuujia.com/scimg/cas/117415-48-2x500.png)
117415-48-2 structure
Produktname:1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-
1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-
- (2R)-2-[2-[(5R,6R,7S,9S,11R,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
- 1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-met
- fumonisin A1
- (2R,2'R)-2,2'-{[(5R,6R,7S,9S,11R,16S,18R,19R)-19-(acetylamino)-11,16,18-trihydroxy-5,9-dimethylicosane-6,7-diyl]bis[oxy(2-oxoethane-
- 1,1'-(1-(12-Acetylamino-4,9,11-trihydroxy-2-methyltridecyl)-2-(1-methylpentyl)-1,2-ethanediyl) 1,2,3-propanetricarboxylate
- 1,2,3-Propanetricarboxylic acid, 1,1'-(1-((2S,4R,9R,11S,12S)-12-acetylamino-4,9,11-trihydroxy-2-methyltridecyl)-2-((1R)-1-methylpentyl)-1,2-ethanediyl) ester, (2R,2'R)-
- TA422003JX
- 1,2,3-PROPANETRICARBOXYLIC ACID, 1,1'-(1-((2S,4R,9R,11S,12S)-12- ACETYLAMINO-4,9,11-TRIHYDROXY-2-METHYLTRIDECYL)-2-((1R)-1-METHYLPENTYL)-1,2-ETHANEDIYL) ESTER,(2R,2'R)-
- DTXSID40151782
- CHEBI:184800
- UNII-TA422003JX
- 117415-48-2
- Q27289864
- 1,2,3-Propanetricarboxylic acid 1,1'-[1-[12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-(1-methylpentyl)-1,2-ethanediyl] ester, 9CI
- 2-[2-[19-acetamido-6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
-
- Inchi: InChI=1S/C36H61NO16/c1-6-7-10-21(3)34(53-33(47)18-25(36(50)51)16-31(44)45)29(52-32(46)17-24(35(48)49)15-30(42)43)14-20(2)13-26(39)11-8-9-12-27(40)19-28(41)22(4)37-23(5)38/h20-22,24-29,34,39-41H,6-19H2,1-5H3,(H,37,38)(H,42,43)(H,44,45)(H,48,49)(H,50,51)/t20-,21+,22+,24+,25+,26+,27-,28+,29-,34+/m0/s1
- InChI-Schlüssel: ADACAMXIRQREOB-XUJMDKETSA-N
- Lächelt: CCCC[C@H]([C@H]([C@@H](OC(C[C@H](C(=O)O)CC(=O)O)=O)C[C@H](C[C@@H](CCCC[C@@H](C[C@H]([C@H](NC(=O)C)C)O)O)O)C)OC(C[C@H](C(=O)O)CC(=O)O)=O)C
Berechnete Eigenschaften
- Genaue Masse: 763.39903486g/mol
- Monoisotopenmasse: 763.39903486g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 53
- Anzahl drehbarer Bindungen: 32
- Komplexität: 1180
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 292Ų
1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)- Verwandte Literatur
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
117415-48-2 (1,2,3-Propanetricarboxylicacid,1,1'-[1-[(2S,4R,9R,11S,12S)-12-(acetylamino)-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-) Verwandte Produkte
- 457650-56-5(2-methyl-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline)
- 87119-67-3(5,7-dimethyl-2-phenylpyrazolo1,5-apyrimidine)
- 2122-61-4(4-Amino-3,5-diiodobenzoic acid)
- 2172022-01-2(3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid)
- 1316225-12-3(2-Chloro-5-[2-(1-methanesulfonylpyrrolidin-2-yl)ethyl]pyridine)
- 10148-71-7((2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoicacid)
- 1805730-94-2(2-Bromo-6-(3-bromopropyl)benzyl fluoride)
- 1017632-25-5(N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methylpropanamide)
- 793616-64-5(2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine)
- 1797078-61-5(N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}thiophene-2-carboxamide)
Empfohlene Lieferanten
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz
